molecular formula C19H12Cl2F3NO3S B2525209 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate CAS No. 338416-34-5

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate

Cat. No.: B2525209
CAS No.: 338416-34-5
M. Wt: 462.26
InChI Key: OGPLTTRCYWFHJK-UHFFFAOYSA-N
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Description

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate is a complex organic compound often used in various scientific and industrial applications. It features distinct chemical groups that make it versatile in both synthesis and functional use. The compound's structure includes a chlorinated pyridine ring, a trifluoromethyl group, and a chlorobenzenesulfonate ester linkage.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate typically involves multiple steps:

  • Nitration: of the pyridine ring to introduce the nitro group.

  • Reduction: of the nitro group to form the amine.

  • Chlorination: of the amine to form the chloro compound.

  • Trifluoromethylation: to attach the trifluoromethyl group.

  • Esterification: to form the sulfonate ester linkage.

Industrial Production Methods

On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and high-throughput screening of catalysts are commonly employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Substitution Reactions: Due to the presence of halogens and sulfonate groups.

  • Oxidation and Reduction: Under suitable conditions, though the stability of trifluoromethyl group generally resists oxidation.

  • Hydrolysis: In strong acidic or basic environments, the ester linkage can be hydrolyzed.

Common Reagents and Conditions

  • For Substitution: Catalysts such as palladium or copper.

  • For Oxidation: Agents like potassium permanganate.

  • For Reduction: Hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products depend on the conditions, but common ones include intermediate alcohols and substituted aromatic compounds.

Scientific Research Applications

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate has a broad spectrum of scientific applications:

  • Chemistry: Used as a building block in organic synthesis due to its functional groups.

  • Biology: Potential inhibitor in enzyme studies, affecting molecular pathways.

  • Medicine: Investigated for its potential as a pharmacophore in drug development.

  • Industry: Utilized in the manufacturing of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-Bromo-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate

  • 4-{[3-Chloro-5-(difluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate

Uniqueness

What sets 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate apart is the presence of both chloro and trifluoromethyl groups, which confer unique electronic and steric properties. This makes it particularly effective in specific reactions and applications compared to its analogs.

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Properties

IUPAC Name

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 2-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2F3NO3S/c20-15-3-1-2-4-18(15)29(26,27)28-14-7-5-12(6-8-14)9-17-16(21)10-13(11-25-17)19(22,23)24/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPLTTRCYWFHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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